isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions . The reaction conditions often involve the use of catalysts and solvents such as chloroform and sodium carbonate to facilitate the reaction . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using high-throughput screening techniques to identify the most efficient conditions .
Chemical Reactions Analysis
Isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazolopyrimidine derivatives with altered functional groups .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases . In medicine, its antiviral and anticancer activities are of particular interest, with ongoing research into its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and neurodegenerative pathways . For example, it can inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells, thereby reducing inflammation . Additionally, it interacts with proteins such as ATF4 and NF-kB, which are involved in the regulation of stress responses and inflammation .
Comparison with Similar Compounds
Compared to other thiazolopyrimidine derivatives, isobutyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and its specific biological activities . Similar compounds include other thiazolopyrimidine derivatives that have been studied for their antiviral, anticancer, and anti-inflammatory properties . the presence of the 3-fluorophenyl and isobutyl groups in this compound may confer unique properties that enhance its activity and specificity .
Properties
Molecular Formula |
C19H21FN2O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-methylpropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21FN2O3S/c1-10(2)9-25-18(24)15-11(3)21-19-22(17(23)12(4)26-19)16(15)13-6-5-7-14(20)8-13/h5-8,10,12,16H,9H2,1-4H3 |
InChI Key |
LFFLCFDLZGJMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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